(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-11-17(23)16(13-22-7-9-25-10-8-22)21-19(14)20(24)18(26-21)12-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13H2,1H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVTXJYUQNEJEP-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets.
Mode of Action
A related benzofuran-3(2h)-one compound has been shown to undergo a copper iodide-catalyzed coupling reaction with amines, leading to the direct synthesis of α-ketoamides. This process involves C–O bond cleavage and C=O/C–N bond formation, suggesting a possible interaction mechanism for the compound.
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, indicating that they likely interact with multiple biochemical pathways.
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates diverse pharmacological activities, suggesting that these compounds likely have favorable pharmacokinetic properties.
Result of Action
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they likely induce significant molecular and cellular changes.
Biological Activity
(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
1. Structural Characteristics
The compound features a benzofuran nucleus with a benzylidene group and a morpholinomethyl substituent. Its molecular formula is , and it exhibits significant structural complexity that contributes to its biological properties.
2.1 Antioxidant Properties
Benzofuran derivatives, including this compound, have been studied for their ability to scavenge free radicals and reduce oxidative stress. This property is crucial in mitigating cellular damage caused by reactive oxygen species (ROS) and has implications in various diseases, including cancer and neurodegenerative disorders .
2.2 Antimicrobial Activity
Research indicates that benzofuran derivatives possess antimicrobial properties against various bacterial and fungal strains. These compounds could potentially serve as lead structures for developing new antimicrobial agents .
2.3 Anticancer Effects
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance, this compound has demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung carcinoma (A549) and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
Table 1: Summary of Biological Activities
3.1 Cytotoxicity Evaluation
In vitro studies have shown that this compound exhibits an IC50 value ranging from 0.49 to 47.02 µM against various cancer cell lines, indicating potent anticancer activity . The compound's effectiveness was further confirmed by assessing its impact on cell cycle progression and apoptosis induction.
3.2 Mechanistic Studies
Mechanistic investigations revealed that the compound affects the NF-kB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This anti-inflammatory effect may contribute to its overall therapeutic potential in treating chronic inflammatory conditions alongside cancer .
4. Future Directions
The promising biological activities of this compound warrant further exploration into its pharmacological profiles and potential therapeutic applications. Future research should focus on:
- In vivo studies to evaluate efficacy and safety.
- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.
- Mechanistic studies to elucidate specific pathways involved in its anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features of the target compound with similar benzofuran-3(2H)-one derivatives:
Key Observations :
- Morpholinomethyl vs. Methoxy/Dimethylamino: The morpholinomethyl group at position 7 improves aqueous solubility compared to methoxy or dimethylamino substituents, which rely on hydrogen bonding alone .
- Benzylidene vs. Bromobenzylidene : Bromine substitution (e.g., in ) increases molecular weight and lipophilicity (logP), which may affect membrane permeability but reduce bioavailability due to higher SAS (Synthetic Accessibility Score) .
Physicochemical and Pharmacokinetic Properties
The table below summarizes comparative data on solubility, molecular weight, and bioactivity:
Key Findings :
- Solubility: The morpholinomethyl group in the target compound improves solubility (0.45 mg/mL predicted) compared to brominated (0.18 mg/mL) or methoxy-substituted analogs (0.32 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
